Tropylium hexafluorophosphate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

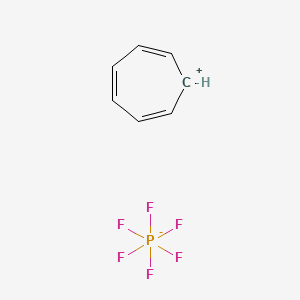

cyclohepta-1,3,5-triene;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7.F6P/c1-2-4-6-7-5-3-1;1-7(2,3,4,5)6/h1-7H;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCBPSALVMPRNKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C[CH+]C=C1.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29663-54-5 | |

| Record name | Cycloheptatrienylium, hexafluorophosphate(1-) (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029663545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cycloheptatrienylium, hexafluorophosphate(1-) (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cycloheptatrienylium hexafluorophosphate(1-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.223 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Tropylium Hexafluorophosphate from Cycloheptatriene

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Tropylium Cation

The tropylium (cycloheptatrienyl) cation, [C₇H₇]⁺, stands as a cornerstone in the field of non-benzenoid aromatic chemistry.[1][2][3] Its remarkable stability, a consequence of its planar, cyclic structure containing 6 π-electrons, fulfills Hückel's rule for aromaticity.[1][2][4][5] This inherent stability allows for its isolation as a salt with various counter-ions.[3][4] Among these, the hexafluorophosphate ([PF₆]⁻) salt is particularly favored in synthetic applications due to its stability, non-hygroscopic nature, and, importantly, the non-explosive character of the anion, offering a safer alternative to salts like perchlorate.[6][7] Tropylium hexafluorophosphate serves as a versatile reagent and catalyst in a multitude of organic transformations.[1][6]

This guide provides a comprehensive overview of the synthesis of this compound from cycloheptatriene, delving into the reaction mechanism, a detailed experimental protocol, characterization of the product, and critical safety considerations.

The Underlying Chemistry: Hydride Abstraction and Aromatization

The synthesis of the tropylium cation from cycloheptatriene hinges on the principle of hydride abstraction. Cycloheptatriene, a non-aromatic molecule due to its sp³-hybridized methylene (-CH₂-) group which disrupts cyclic conjugation, is readily converted to the aromatic tropylium cation.[4][8][9][10] This transformation is achieved by removing a hydride ion (H⁻) from the methylene bridge, leading to the formation of a planar, sp²-hybridized carbocation with a vacant p-orbital.[4] This rehybridization allows for the delocalization of the six π-electrons across the seven-membered ring, resulting in the highly stable aromatic tropylium cation.[4][11]

A common and efficient method for this hydride abstraction involves the use of a triphenylmethyl (trityl) salt, such as triphenylmethyl hexafluorophosphate.[1][6] The trityl cation acts as the hydride abstracting agent, readily accepting a hydride from cycloheptatriene to form the stable triphenylmethane and the desired tropylium cation.[1]

Reaction Mechanism: A Visual Representation

The core of this synthesis is a hydride exchange reaction between cycloheptatriene and the triphenylmethyl cation.[1][12]

Caption: Hydride abstraction from cycloheptatriene by the triphenylmethyl cation.

Experimental Protocol: A Step-by-Step Guide

This protocol details a reliable method for the synthesis of this compound using triphenylmethyl hexafluorophosphate as the hydride abstracting agent.

Reagents and Materials

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Key Properties |

| Cycloheptatriene | C₇H₈ | 92.14 | Colorless liquid, flammable, toxic[8] |

| Triphenylmethyl hexafluorophosphate | [(C₆H₅)₃C]PF₆ | 388.29 | Brown powder, hydrolyzes readily[6] |

| Acetonitrile | CH₃CN | 41.05 | Colorless liquid, polar aprotic solvent |

| Diethyl ether | (C₂H₅)₂O | 74.12 | Colorless liquid, highly flammable |

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Detailed Procedure

Note: This procedure should be performed in a well-ventilated fume hood.[13]

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, combine cycloheptatriene (1.0 eq) and triphenylmethyl hexafluorophosphate (1.0 eq).

-

Dissolution: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous acetonitrile dropwise while stirring until all the solids have dissolved. Use the minimum amount of solvent necessary.

-

Reaction: Stir the resulting solution at room temperature for approximately 30 minutes. The reaction progress can often be monitored by a color change.

-

Precipitation: To the reaction mixture, add an excess of anhydrous diethyl ether with vigorous stirring. The this compound will precipitate out of the solution as a solid.

-

Isolation: Collect the solid product by suction filtration using a Büchner funnel.

-

Washing: Wash the collected solid with several small portions of cold, anhydrous diethyl ether to remove any remaining triphenylmethane and other impurities.

-

Drying: Dry the purified this compound under vacuum to remove any residual solvent. The final product should be a crystalline solid.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | A single, sharp peak around 9.5 ppm, indicating the magnetic equivalence of all seven protons in the aromatic ring.[2][14] |

| ¹³C NMR | A single peak, demonstrating the equivalence of all seven carbon atoms.[2] |

| IR Spectroscopy | Characteristic aromatic C-H stretching around 3080 cm⁻¹ and C-C stretching bands around 1550 cm⁻¹ and 1450 cm⁻¹.[14][15] |

| UV-Vis Spectroscopy | In 0.1N HCl, λmax at approximately 218 nm and 274 nm.[7][11] |

Safety Considerations: A Proactive Approach

Both the starting materials and the product of this synthesis require careful handling due to their inherent hazards.

-

Cycloheptatriene: This compound is a highly flammable liquid and is toxic if swallowed, in contact with skin, or if inhaled.[13] It can also cause skin and eye irritation and may cause respiratory irritation. Always handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[13][16] Keep away from heat, sparks, and open flames.[13][16]

-

Triphenylmethyl Hexafluorophosphate: This reagent is corrosive and can cause severe skin burns and eye damage.[17][18][19] It is also harmful if swallowed.[17] Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[17] Handle in a well-ventilated area, preferably a fume hood.

-

This compound: While generally stable, all chemical compounds should be handled with care. Avoid inhalation of dust and contact with skin and eyes.

-

Solvents: Acetonitrile is flammable and toxic. Diethyl ether is extremely flammable and can form explosive peroxides. Handle both in a fume hood and take precautions against static discharge.[13][16]

Conclusion

The synthesis of this compound from cycloheptatriene via hydride abstraction with triphenylmethyl hexafluorophosphate is a robust and reliable method for accessing this valuable aromatic cation. A thorough understanding of the reaction mechanism, meticulous execution of the experimental protocol, and a stringent adherence to safety precautions are paramount for the successful and safe preparation of this important synthetic building block. The straightforward purification and clear spectroscopic signatures of the product make this a well-characterized and highly useful compound for a wide range of applications in organic synthesis and materials science.

References

-

Bell, R. P. "Oxidation by a cation radical: generation of tropylium ion by electron transfer from cycloheptatriene and bitropyl." Journal of the Chemical Society D: Chemical Communications, 1971, 1051-1052. [Link]

-

Wikipedia. "Triphenylmethyl hexafluorophosphate." Accessed January 20, 2026. [Link]

-

MDPI. "Tropylium Ion." Encyclopedia, 2023. [Link]

-

Grokipedia. "Tropylium cation." Accessed January 20, 2026. [Link]

-

Khan, I., et al. "Tropylium Ion, an Intriguing Moiety in Organic Chemistry." Molecules, 2023, 28(10), 4149. [Link]

-

Wikipedia. "Cycloheptatriene." Accessed January 20, 2026. [Link]

-

Chemistry LibreTexts. "15.5: Aromatic Ions." Last updated January 14, 2023. [Link]

-

Synfacts. "Oxidation in the Direction of Increasing Aromaticity." Synfacts, 2018, 14(01), 0027. [Link]

-

Organic Syntheses. "tropylium fluoborate." Organic Syntheses, Coll. Vol. 5, p.1138 (1973); Vol. 43, p.101 (1963). [Link]

-

Fateley, W. G., & Lippincott, E. R. "Vibrational Spectrum and Structure of the Tropylium Ion." Journal of the American Chemical Society, 1957, 79(12), 3203-3207. [Link]

-

Khan, I., et al. "Tropylium Ion, an Intriguing Moiety in Organic Chemistry." Molecules, 2023, 28(10), 4149. [Link]

-

Fateley, W. G., & Lippincott, E. R. "The Vibrational Spectrum and Structure of the Tropylium Ion." Journal of the American Chemical Society, 1957, 79(12), 3203-3207. [Link]

-

Fiveable. "Cycloheptatriene Definition - Organic Chemistry Key Term." Accessed January 20, 2026. [Link]

-

Jusélius, J., et al. "Infrared spectroscopy of the benzylium-like (and tropylium-like) isomers formed in the C₇H₇⁺ fragment of the methylpyrene cation." Astronomy & Astrophysics, 2022, 659, A159. [Link]

-

ChemEurope.com. "Cycloheptatriene." Accessed January 20, 2026. [Link]

-

Wikipedia. "Tropylium cation." Accessed January 20, 2026. [Link]

-

Science of Synthesis. "Product Class 7: Cycloheptatrienylium (Tropylium) Salts, Tropones, Tropolones, and Heteroatom Analogues." Thieme, 2009. [Link]

-

University of California, Irvine. "Tropylium Tetrafluoroborate: Synthesis of a Stable, Aromatic Cation." Accessed January 20, 2026. [Link]

-

ResearchGate. "Generation of the tropylium cation [14 h]⁺ monitored using ¹H NMR..." ResearchGate, 2020. [Link]

-

ResearchGate. "Synthesis and characterization of novel hexafluorophosphate salts with tropine-type cations." ResearchGate, 2018. [Link]

-

ResearchGate. "Synthesis and Reactivity of Trifluoromethylthiophosphonium Salts." ResearchGate, 2023. [Link]

-

Reich, H. J. "NMR Spectroscopy." University of Wisconsin-Madison, 2020. [Link]

-

Wikipedia. "Group 8 metallocenylmethylium cation." Accessed January 20, 2026. [Link]

-

PubChem. "Trityl hexafluorophosphate." Accessed January 20, 2026. [Link]

-

ResearchGate. "Experimental Verification of the Homoaromaticity of 1,3,5-Cycloheptatriene and Evaluation of the Aromaticity of Tropone and the Tropylium Cation by Use of the Dimethyldihydropyrene Probe." ResearchGate, 2012. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Tropylium Ion, an Intriguing Moiety in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tropylium cation - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. echemi.com [echemi.com]

- 6. Triphenylmethyl hexafluorophosphate - Wikipedia [en.wikipedia.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Cycloheptatriene - Wikipedia [en.wikipedia.org]

- 9. fiveable.me [fiveable.me]

- 10. Cycloheptatriene [chemeurope.com]

- 11. www1.udel.edu [www1.udel.edu]

- 12. Tropylium Ion | Encyclopedia MDPI [encyclopedia.pub]

- 13. fishersci.com [fishersci.com]

- 14. grokipedia.com [grokipedia.com]

- 15. semanticscholar.org [semanticscholar.org]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 17. fishersci.com [fishersci.com]

- 18. 三苯基六氟磷酸碳 | Sigma-Aldrich [sigmaaldrich.com]

- 19. Trityl hexafluorophosphate | C19H15F6P | CID 2723954 - PubChem [pubchem.ncbi.nlm.nih.gov]

Tropylium Hexafluorophosphate: A Mechanistic Guide to its Versatility in Organic Synthesis

Introduction: The Aromatic Heart of Reactivity

In the landscape of modern organic synthesis, the quest for efficient, selective, and environmentally benign reagents is paramount. Tropylium hexafluorophosphate, a salt composed of the aromatic tropylium cation ([C₇H₇]⁺) and the non-coordinating hexafluorophosphate anion ([PF₆]⁻), has emerged as a powerful and versatile tool for synthetic chemists. The unique properties of the tropylium cation are the cornerstone of its utility. This planar, seven-membered ring possesses six π-electrons, fulfilling Hückel's rule of aromaticity (4n+2, where n=1).[1][2] This aromatic stabilization results in a carbocation of unusual stability, yet its positive charge endows it with significant reactivity.[2][3]

This guide provides an in-depth exploration of the core mechanisms through which this compound facilitates a diverse array of organic transformations. We will move beyond simple reaction schemes to dissect the causality behind its function as a potent hydride abstractor, a mild Lewis acid catalyst, and an electrophile, providing field-proven insights for researchers and drug development professionals.

Part 1: The Primary Mechanism — Hydride Abstraction and Oxidation

The most characteristic reaction of the tropylium cation is its function as an oxidant via hydride abstraction. The thermodynamic driving force for this process is compelling: by accepting a hydride ion (H⁻), the stable, aromatic tropylium cation is converted into the neutral, non-aromatic cycloheptatriene molecule. This transformation from a high-energy charged species to a stable neutral molecule underpins its ability to dehydrogenate a wide range of substrates.[3]

Application 1.1: Oxidation of Alcohols to Carbonyls

A classic application of this compound is the mild oxidation of secondary alcohols to ketones.[4][5] Unlike many metal-based oxidants, this reaction proceeds under gentle conditions, avoiding over-oxidation and offering high selectivity.[6] The mechanism involves the alcohol's oxygen atom attacking the tropylium ring, followed by deprotonation and subsequent elimination, though a direct hydride transfer is often invoked. The key step is the removal of the hydrogen atom from the alcohol's carbon center as a hydride.

The general workflow for this transformation is depicted below.

Caption: General mechanism for alcohol oxidation via hydride abstraction.

Experimental Protocol: Oxidation of Benzyl Alcohol

-

Setup: To a solution of benzyl alcohol (1.0 mmol, 1.0 eq) in anhydrous dichloromethane (10 mL) under an inert nitrogen atmosphere, add this compound (1.2 mmol, 1.2 eq) in one portion at room temperature.

-

Reaction: Stir the resulting mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. The formation of cycloheptatriene as a byproduct is indicative of reaction progress.[7]

-

Workup: Upon completion, quench the reaction by adding 10 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane (2 x 15 mL).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure benzaldehyde.

Application 1.2: Oxidative C-H Functionalization of Amines

Tropylium salts are highly effective in the oxidative functionalization of N-substituted tetrahydroisoquinolines (THIQs).[3][8] In this process, the tropylium cation abstracts a hydride from the C1 position of the THIQ, generating a highly reactive iminium ion intermediate. This intermediate is then readily trapped by a wide range of nucleophiles, enabling diverse C-C and C-heteroatom bond formations.

Caption: Initiation of hydroboration via borenium cation generation.

Conclusion

This compound is far more than a simple stable carbocation. Its utility in organic synthesis is derived from a unique combination of aromatic stability and electrophilic reactivity. By understanding its primary mechanisms of action—hydride abstraction to function as a potent oxidant and coordination to carbonyls to act as a mild Lewis acid—researchers can unlock its full potential. Furthermore, advanced applications, such as its role in initiating catalytic cycles for hydroboration, demonstrate that the chemistry of the tropylium ion continues to be a fertile ground for discovering novel, metal-free synthetic methodologies. Its performance, selectivity, and favorable environmental profile ensure that it will remain a valuable reagent in the toolkit of synthetic, medicinal, and materials chemists.

References

- Tropylium c

- Tropylium Ion, an Intriguing Moiety in Organic Chemistry.

- Tropylium Ion, an Intriguing Moiety in Organic Chemistry.PMC.

- Tropylium Ion.Encyclopedia MDPI.

- Tropylium Ion, an Intriguing Moiety in Organic Chemistry.PubMed.

- Tropylium c

- Tropylium Ion, an Intriguing Moiety in Organic Chemistry.MDPI.

- Tropylium salts as efficient organic Lewis acid catalysts for acetalization and transacetalization reactions in batch and flow.Green Chemistry (RSC Publishing).

- Tropylium Salt Promoted Hydroboration Reactions: Mechanistic Insights via Experimental and Comput

- Alcohol oxid

- Alcohol Reactivity.MSU chemistry.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Tropylium cation - Wikipedia [en.wikipedia.org]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Alcohol oxidation - Wikipedia [en.wikipedia.org]

- 5. Alcohol Reactivity [www2.chemistry.msu.edu]

- 6. Tropylium Ion, an Intriguing Moiety in Organic Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Tropylium Ion, an Intriguing Moiety in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

The Definitive Guide to NMR Spectroscopic Characterization of Tropylium Hexafluorophosphate

This technical guide provides a comprehensive, in-depth exploration of the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of tropylium hexafluorophosphate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to offer a nuanced understanding of the causality behind experimental choices and the principles of data interpretation. Herein, we establish a self-validating framework for the analysis of this archetypal aromatic cation and its counter-ion, grounded in authoritative scientific principles.

The Significance of the Tropylium Cation in Modern Chemistry

The tropylium (cycloheptatrienyl) cation, [C₇H₇]⁺, is a non-benzenoid aromatic species that has captivated chemists for decades.[1][2] Its planar, heptagonal structure, containing 6 π-electrons, fulfills Hückel's rule for aromaticity, bestowing upon it a remarkable stability for a carbocation.[2][3][4] This stability, however, does not render it inert. The tropylium cation serves as a versatile reagent and catalyst in a multitude of organic transformations.[1] this compound, as a salt with a non-coordinating anion, is a valuable source of the tropylium cation for these applications. A thorough and precise characterization of this compound is therefore paramount for its effective utilization in synthesis and mechanistic studies. NMR spectroscopy stands as the most powerful tool for this purpose, offering unambiguous insights into its unique electronic and structural features.

Multi-Nuclear NMR Approach to Characterization

A complete NMR characterization of this compound necessitates a multi-nuclear approach, examining the cationic and anionic species separately. The key nuclei for investigation are ¹H and ¹³C for the tropylium cation, and ¹⁹F and ³¹P for the hexafluorophosphate anion.

Probing the Aromatic Cation: ¹H and ¹³C NMR

Due to the D₇h symmetry of the tropylium cation, all seven protons and all seven carbon atoms are chemically and magnetically equivalent.[1] This high degree of symmetry leads to a characteristically simple NMR signature.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum of the tropylium cation is distinguished by a single, sharp resonance.[1] The exact chemical shift is solvent-dependent but typically appears in the downfield region, indicative of deshielded protons in an aromatic ring system.

-

¹³C NMR Spectroscopy: Similarly, the ¹³C NMR spectrum displays a solitary peak, confirming the equivalence of all seven carbon atoms.[1] The downfield chemical shift of this resonance is consistent with the sp² hybridization and positive charge delocalization across the aromatic ring.

| Nucleus | Typical Chemical Shift (δ) Range (ppm) | Multiplicity | Key Insights |

| ¹H | 8.5 - 9.5 | Singlet | Equivalence of all 7 protons; Aromatic nature |

| ¹³C | 145 - 155 | Singlet | Equivalence of all 7 carbons; Aromatic nature |

Note: The exact chemical shifts can vary depending on the solvent and concentration. The provided ranges are typical for tropylium salts in common deuterated solvents like DMSO-d₆ or acetonitrile-d₃.

Characterizing the Non-Coordinating Anion: ¹⁹F and ³¹P NMR

The hexafluorophosphate anion, [PF₆]⁻, possesses an octahedral geometry where the central phosphorus atom is bonded to six equivalent fluorine atoms. This leads to predictable and informative splitting patterns in both ¹⁹F and ³¹P NMR spectra due to spin-spin coupling.

-

³¹P NMR Spectroscopy: The phosphorus-31 nucleus (I=1/2) is coupled to six equivalent fluorine-19 nuclei (I=1/2). According to the 2nI+1 rule, this results in a septet (a pattern of seven lines) in the ³¹P NMR spectrum. The intensity ratio of these lines ideally follows the binomial expansion, approximating 1:6:15:20:15:6:1.

-

¹⁹F NMR Spectroscopy: Conversely, each of the six equivalent fluorine-19 nuclei is coupled to a single phosphorus-31 nucleus. This results in a doublet in the ¹⁹F NMR spectrum.

The coupling constant, ¹J(P-F), is the same in both spectra, a phenomenon known as mutual coupling.[5] This provides a definitive confirmation of the P-F bond connectivity.

| Nucleus | Typical Chemical Shift (δ) (ppm) | Multiplicity | ¹J(P-F) Coupling Constant (Hz) |

| ³¹P | ~ -144 | Septet | ~ 711 |

| ¹⁹F | ~ -70 | Doublet | ~ 711 |

Note: Chemical shifts for ³¹P are typically referenced to external 85% H₃PO₄, and ¹⁹F to CFCl₃.

Experimental Protocols for High-Fidelity NMR Data Acquisition

The acquisition of high-quality NMR spectra is contingent upon meticulous sample preparation and the selection of appropriate spectrometer parameters.

Sample Preparation Workflow

The following workflow is recommended for the preparation of a this compound NMR sample:

Causality Behind Experimental Choices:

-

Choice of Solvent: Deuterated solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or acetonitrile-d₃ are excellent choices due to their ability to dissolve ionic compounds and their chemical inertness towards the tropylium cation.[6][7][8] The choice of solvent can influence the chemical shifts, so it is crucial to report the solvent used.[9][10][11]

-

Hygroscopic Nature: this compound can be hygroscopic. It is imperative to use dry solvents and handle the compound in a moisture-free environment (e.g., a glove box or under an inert atmosphere) to prevent hydrolysis of the [PF₆]⁻ anion and potential reactions of the tropylium cation.[1]

-

Filtering: The presence of solid particles in the NMR tube will degrade the quality of the magnetic field homogeneity (shimming), leading to broadened spectral lines and reduced resolution. Filtering the sample is a critical step for obtaining high-quality data.[12]

Spectrometer Parameters

The following table provides a starting point for setting up the NMR experiments. Modern spectrometers often have automated procedures for optimizing many of these parameters.

| Parameter | ¹H NMR | ¹³C NMR | ³¹P NMR | ¹⁹F NMR |

| Pulse Program | Standard 1D | 1D with proton decoupling | 1D with proton decoupling | 1D with proton decoupling |

| Acquisition Time | 2-4 s | 1-2 s | 1-2 s | 1-2 s |

| Relaxation Delay (d1) | 1-5 s | 2-5 s | 2-5 s | 2-5 s |

| Number of Scans | 8-16 | 128-1024 | 16-64 | 16-64 |

| Spectral Width | 12-16 ppm | 200-250 ppm | ~100 ppm | ~250 ppm |

| Referencing | Residual solvent peak | Residual solvent peak | External 85% H₃PO₄ | External CFCl₃ |

Expert Insights on Parameter Selection:

-

Proton Decoupling: For ¹³C, ³¹P, and ¹⁹F NMR, proton decoupling is employed to simplify the spectra by removing couplings to ¹H nuclei and to benefit from the Nuclear Overhauser Effect (NOE), which can enhance signal intensity, particularly for ¹³C.

-

Relaxation Delay: The tropylium cation, being a small, symmetric molecule, may have long relaxation times. A sufficient relaxation delay (d1) is crucial for quantitative measurements, although for routine characterization, a shorter delay is often acceptable.

-

Spectral Width: The chemical shift ranges for ¹⁹F and ¹³C are significantly larger than for ¹H.[13] It is important to set a wide enough spectral window to encompass all expected signals.

Data Interpretation: A Self-Validating System

The multi-nuclear NMR data for this compound provides a self-validating system for confirming the compound's identity and purity.

Addressing Potential Complications:

-

Impurities: The presence of additional peaks in any of the spectra indicates impurities. Common impurities could include residual solvents from the synthesis or starting materials like cycloheptatriene.[14][15][16]

-

Decomposition: Hydrolysis of the [PF₆]⁻ anion due to moisture will lead to the appearance of new, complex signals in the ³¹P and ¹⁹F NMR spectra. The tropylium cation can react with nucleophiles, and any degradation will be apparent from the loss of the simple, single-peak spectrum in ¹H and ¹³C NMR.

Conclusion

The NMR spectroscopic characterization of this compound is a textbook example of the power of multi-nuclear NMR in unequivocally defining the structure and purity of an ionic compound. The high symmetry of both the tropylium cation and the hexafluorophosphate anion results in simple yet highly informative spectra. By following the detailed protocols and interpretative logic outlined in this guide, researchers can confidently and accurately characterize this important chemical entity, ensuring its quality for downstream applications.

References

-

NMR Spectroscopy Primer. (n.d.). University of Sheffield. Retrieved from [Link]

-

Supporting Information. (n.d.). ScienceOpen. Retrieved from [Link]

-

1H NMR (400 MHz, DMSO-d6) δ 1.39. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

X-Nucleus NMR: 31P and 19F. (2010, July 12). University of Illinois Urbana-Champaign. Retrieved from [Link]

-

Electronic Supplementary Material. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Feldman, M., & Graves, B. G. (1966). Solvent Shifts in Charge-Transfer Spectra of Tropylium Ion Complexes. The Journal of Physical Chemistry, 70(3), 955–956. [Link]

-

SUPPORTING MATERIALS. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

MAS NMR Investigation of Molecular Order in an Ionic Liquid Crystal. (2020, May 15). ACS Publications. [Link]

-

Heckman, N. L., Wohl, M. M., & Duffy, J. D. (2022). Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. Journal of Laboratory Chemical Education, 10(1), 9-19. [Link]

-

Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. [Link]

-

NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved from [Link]

-

Table of Contents. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Common NMR Solvents - Reference Data. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

-

Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). In Wikipedia. Retrieved from [Link]

-

19F & 31P NMR Spectroscopy|| Satellite peak in NMR ||HSST Chemistry||ChemakhilaM. (2022, January 30). YouTube. Retrieved from [Link]

-

NMR of ionic liquids. (2025, August 9). ResearchGate. [Link]

-

Zahra, F. T., Saeed, A., Mumtaz, K., & Albericio, F. (2023). Tropylium Ion, an Intriguing Moiety in Organic Chemistry. Molecules, 28(10), 4141. [Link]

-

Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179. [Link]

-

Computational NMR Spectroscopy of Ionic Liquids. (2025, July 30). In Books. [Link]

-

Tropylium cation. (n.d.). In Wikipedia. Retrieved from [Link]

-

Solvent Effects on the H‐NMR Chemical Shifts of Imidazolium‐Based Ionic Liquids. (n.d.). Wiley Online Library. [Link]

-

19F, 31P, 14N NMR. (n.d.). Scribd. [Link]

-

19Flourine NMR. (n.d.). NMR Service. Retrieved from [Link]

-

FLOURINE COUPLING CONSTANTS. (n.d.). University of Sussex. Retrieved from [Link]

-

1H | acetonitrile-d3 | NMR Chemical Shifts. (n.d.). NMRS.io. [Link]

-

13C NMR Spectrum (1D, 250 MHz, Acetonitrile-d3, simulated). (n.d.). NP-MRD. [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2020, May 16). Organometallics. [Link]

-

Highly twisted tropyliums are found to undergo a non-aromatic-to-aromatic equilibrium. (n.d.). ResearchGate. [Link]

-

Stability Comparison between the Tropylium and Tricyclopropylcarbinyl Carbocation. (2016, March 21). Chemistry Stack Exchange. [Link]

-

Relative stabilities of tropylium and cyclopropenyl carbocations. (2017, March 6). Chemistry Stack Exchange. [Link]

-

5.5: The Basis for Differences in Chemical Shift. (2022, July 20). Chemistry LibreTexts. [Link]

-

Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. (n.d.). NIH. [Link]

-

Stability of Tropylium Cation. (2023, March 2). YouTube. Retrieved from [Link]

-

Experimental Verification of the Homoaromaticity of 1,3,5-Cycloheptatriene and Evaluation of the Aromaticity of Tropone and the Tropylium Cation by Use of the Dimethyldihydropyrene Probe. (2025, August 6). ResearchGate. [Link]

-

Stability profiling of anti-malarial drug piperaquine phosphate and impurities by HPLC-UV, TOF-MS, ESI-MS and NMR. (2014, October 13). PubMed Central. [Link]

Sources

- 1. Tropylium Ion, an Intriguing Moiety in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tropylium cation - Wikipedia [en.wikipedia.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. youtube.com [youtube.com]

- 5. NMR Spectroscopy Primer [fluorine.ch.man.ac.uk]

- 6. scienceopen.com [scienceopen.com]

- 7. rsc.org [rsc.org]

- 8. thno.org [thno.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 14. research.rice.edu [research.rice.edu]

- 15. sites.wp.odu.edu [sites.wp.odu.edu]

- 16. Stability profiling of anti-malarial drug piperaquine phosphate and impurities by HPLC-UV, TOF-MS, ESI-MS and NMR - PMC [pmc.ncbi.nlm.nih.gov]

crystal structure analysis of tropylium hexafluorophosphate

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the definitive structural analysis of tropylium hexafluorophosphate, [C₇H₇]⁺[PF₆]⁻. We will delve into the theoretical underpinnings of its stability, detailed protocols for its synthesis and crystallization, and a step-by-step explication of its characterization by single-crystal X-ray diffraction (SCXRD).

Introduction: The Archetype of Aromaticity

The tropylium cation, [C₇H₇]⁺, is a cornerstone of organic chemistry, serving as a classic example of a non-benzenoid aromatic system.[1][2] Its remarkable stability, first rationalized by Hückel, arises from its planar, cyclic, fully conjugated structure containing 6 π-electrons (satisfying the 4n+2 rule for n=1).[1][3] This electron delocalization results in a regular heptagonal geometry where the positive charge is distributed evenly over all seven carbon atoms.[1]

However, the inherent stability of the cation can only be realized in a solid-state material when paired with a suitable counter-ion. The hexafluorophosphate anion, [PF₆]⁻, is an ideal choice. Its non-nucleophilic nature and octahedral geometry prevent covalent interaction with the electrophilic tropylium ring, allowing the cation's intrinsic electronic and structural properties to be preserved in the crystal lattice.

This guide focuses on single-crystal X-ray diffraction (SCXRD) as the unequivocal method for elucidating the three-dimensional atomic arrangement of this compound, providing precise data on bond lengths, bond angles, and crystal packing.[4]

Synthesis and Crystal Growth: From Precursor to Pristine Crystal

The generation of high-quality single crystals is the most critical prerequisite for a successful SCXRD experiment. This begins with a robust synthesis of the tropylium salt followed by a meticulous crystallization process. The most common and efficient synthesis is the hydride abstraction from cycloheptatriene.[3][5]

Causality in Synthesis: The Choice of Reagents

The selection of triphenylmethyl (trityl) hexafluorophosphate, [(C₆H₅)₃C]⁺[PF₆]⁻, as the hydride abstracting agent is deliberate. The trityl cation is a powerful hydride acceptor, and its reduction to triphenylmethane provides a strong thermodynamic driving force for the reaction. Crucially, this reagent directly provides the desired non-nucleophilic [PF₆]⁻ counter-ion, ensuring a clean reaction that yields the target salt directly. Acetonitrile is often chosen as the solvent due to its ability to dissolve the reactants and precipitate the product, simplifying isolation.[5]

Experimental Protocol: Synthesis of this compound

-

Materials : Cycloheptatriene, triphenylmethyl hexafluorophosphate, anhydrous acetonitrile.

-

Procedure :

-

In a nitrogen-purged flask, dissolve triphenylmethyl hexafluorophosphate (1.0 eq) in a minimal amount of anhydrous acetonitrile.

-

While stirring, add cycloheptatriene (1.0 eq) to the solution.

-

Stir the reaction mixture at room temperature for approximately 1-2 hours. The formation of the tropylium salt is often indicated by a color change and the precipitation of the product.

-

Collect the precipitate by suction filtration in an inert atmosphere.

-

Wash the solid product with small portions of cold, anhydrous diethyl ether to remove the triphenylmethane byproduct.

-

Dry the resulting white to off-white crystalline powder under vacuum.

-

Experimental Protocol: Single Crystal Growth

High-quality crystals are grown by creating a supersaturated solution from which the solute slowly precipitates.

-

Method: Slow Evaporation

-

Prepare a saturated solution of this compound in a suitable solvent (e.g., anhydrous acetonitrile) in a clean vial.

-

Loosely cap the vial or cover it with parafilm perforated with a few small holes.

-

Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days.

-

-

Causality in Crystallization : Slow solvent evaporation is key. It allows molecules to deposit onto a growing lattice in the most energetically favorable, ordered fashion, minimizing defects and leading to a single, well-defined crystal suitable for diffraction.[6]

Definitive Structure by Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the gold-standard technique for determining the precise three-dimensional structure of a crystalline material.[4] It provides unambiguous information on atomic positions, bond lengths, and angles.[7]

Sources

- 1. Tropylium cation - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. www1.udel.edu [www1.udel.edu]

- 4. rigaku.com [rigaku.com]

- 5. Tropylium Ion, an Intriguing Moiety in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. creative-biostructure.com [creative-biostructure.com]

The Solubility of Tropylium Hexafluorophosphate in Organic Solvents: A Comprehensive Technical Guide

Foreword: Navigating the Nuances of a Unique Aromatic Cation

Tropylium hexafluorophosphate, the salt of the aromatic tropylium cation and the weakly coordinating hexafluorophosphate anion, is a compound of significant interest in synthetic organic chemistry and materials science. Its utility as a reagent and catalyst is intrinsically linked to its solubility characteristics in various reaction media. This guide provides an in-depth exploration of the solubility of this compound in organic solvents, moving beyond simple empirical observations to a mechanistic understanding of the dissolution process. This document is intended for researchers, scientists, and drug development professionals who seek to leverage the unique properties of this salt in their work. We will delve into the theoretical underpinnings of its solubility, present qualitative solubility trends, and provide detailed experimental protocols for determining solubility in your own laboratory settings.

The Molecular Architecture of this compound: A Tale of Two Ions

To comprehend the solubility of this compound (C₇H₇PF₆), one must first appreciate the distinct chemical personalities of its constituent ions: the tropylium cation ([C₇H₇]⁺) and the hexafluorophosphate anion ([PF₆]⁻).

The Tropylium Cation: An Aromatic Exception

The tropylium cation is a planar, seven-membered ring system with six π-electrons, fulfilling Hückel's rule for aromaticity (4n+2, where n=1)[1][2]. This aromatic character confers exceptional stability upon the carbocation, a stark contrast to the fleeting existence of most of its carbocation cousins[1]. The positive charge is delocalized over all seven carbon atoms, resulting in a diffuse charge distribution. This delocalization is a key factor in its interaction with solvent molecules.

The Hexafluorophosphate Anion: The "Weakly Coordinating" Partner

The hexafluorophosphate anion is a large, symmetrical, and weakly coordinating anion[3][4]. The term "weakly coordinating" (or non-coordinating) signifies its low tendency to form strong interactions with cations in solution[4]. The negative charge is distributed over the six fluorine atoms, and the phosphorus atom is sterically shielded. This characteristic is crucial for the solubility of its salts in organic media, as it minimizes the formation of tight ion pairs and allows for greater interaction between the cation and the solvent.

Diagram of the Dissolution Process:

Caption: Dissolution of this compound.

Theoretical Framework for Solubility: A Dance of Energetics and Interactions

The solubility of an ionic compound like this compound in an organic solvent is governed by a delicate balance of energetic factors: the lattice energy of the solid salt and the solvation energy of the individual ions.

-

Lattice Energy: This is the energy required to break apart the ionic crystal lattice into its constituent gaseous ions. For this compound, this energy is influenced by the electrostatic attractions between the tropylium cations and hexafluorophosphate anions in the solid state.

-

Solvation Energy: This is the energy released when the gaseous ions are surrounded and stabilized by solvent molecules. The magnitude of the solvation energy depends on the strength of the interactions between the ions and the solvent molecules.

For dissolution to occur, the solvation energy must be sufficient to overcome the lattice energy.

The Role of Solvent Polarity and Dielectric Constant

The principle of "like dissolves like" is a useful starting point. This compound, being an ionic salt, is a polar substance and is therefore expected to be more soluble in polar solvents. The polarity of a solvent is often quantified by its dielectric constant (ε) . A high dielectric constant indicates that the solvent can effectively screen the electrostatic interactions between the dissolved ions, thereby favoring their separation and dissolution.

Generally, solvents with a higher dielectric constant are better at dissolving ionic compounds. However, the relationship is not always linear, as specific ion-solvent interactions also play a significant role.

The Influence of Solvent Type: Protic vs. Aprotic

Organic solvents can be broadly classified as protic or aprotic:

-

Polar Protic Solvents: These solvents contain O-H or N-H bonds and can act as hydrogen bond donors (e.g., alcohols, water). They are very effective at solvating both cations and anions.

-

Polar Aprotic Solvents: These solvents have a significant dipole moment but lack O-H or N-H bonds (e.g., acetonitrile, dimethylformamide, dimethyl sulfoxide, acetone). They are particularly good at solvating cations through dipole-ion interactions, while their ability to solvate anions is less pronounced.

For this compound, polar aprotic solvents are often excellent choices. The tropylium cation is well-stabilized by the negative end of the solvent's dipole. The large, weakly coordinating hexafluorophosphate anion does not require strong hydrogen bonding for solvation, making polar aprotic solvents highly effective.

Qualitative and Quantitative Solubility of this compound

Qualitative Solubility Profile

Based on available information, the solubility of this compound can be summarized as follows:

-

High Solubility: Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)[1][5].

-

Moderate to Good Solubility: Dichloromethane, Acetone[5].

-

Low to Insoluble: Tetrahydrofuran (THF), Diethyl ether, Hexane, Toluene[1].

This trend aligns with the theoretical principles discussed earlier. Acetonitrile, DMF, and DMSO are highly polar aprotic solvents with high dielectric constants, making them excellent solvents for ionic compounds with weakly coordinating anions. Dichloromethane and acetone are also polar but generally less so than the aforementioned solvents. THF, diethyl ether, and hydrocarbons are non-polar or weakly polar and are therefore poor solvents for ionic species.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in the common organic solvents listed above is not widely reported in publicly accessible databases or scientific articles. The following table is provided as a template for researchers to populate with their own experimentally determined data.

| Solvent | Chemical Formula | Dielectric Constant (at 20°C) | Polarity Index | Solubility ( g/100 mL at 25°C) |

| Acetonitrile | CH₃CN | 37.5 | 5.8 | Data not available |

| Dichloromethane | CH₂Cl₂ | 9.1 | 3.1 | Data not available |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | 36.7 | 6.4 | Data not available |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 46.7 | 7.2 | Data not available |

| Acetone | (CH₃)₂CO | 20.7 | 5.1 | Data not available |

| Tetrahydrofuran (THF) | C₄H₈O | 7.5 | 4.0 | Data not available |

Experimental Determination of Solubility: A Practical Guide

For applications requiring precise knowledge of solubility, experimental determination is essential. The following section outlines a robust, step-by-step protocol for determining the solubility of this compound in an organic solvent.

Materials and Equipment

-

This compound (high purity)

-

Anhydrous organic solvent of interest

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or magnetic stirrer with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer

-

Drying oven

Experimental Workflow

Diagram of the Experimental Workflow:

Caption: Workflow for determining solubility.

Detailed Protocol

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound and add it to a vial containing a known volume of the anhydrous organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial and place it in a constant temperature shaker or on a magnetic stirrer with a controlled temperature bath.

-

Allow the mixture to equilibrate for an extended period (24-48 hours is recommended to ensure equilibrium is reached).

-

-

Sampling and Filtration:

-

After equilibration, allow the undissolved solid to settle to the bottom of the vial.

-

Carefully withdraw a known volume of the clear supernatant using a volumetric pipette.

-

Immediately filter the withdrawn aliquot through a syringe filter to remove any suspended microcrystals. This step is critical to prevent overestimation of the solubility.

-

-

Concentration Determination (UV-Vis Spectroscopy):

-

Prepare a series of accurate dilutions of the filtered saturated solution using the same solvent.

-

Measure the absorbance of each diluted solution at the wavelength of maximum absorbance (λ_max) for the tropylium cation (typically in the UV region).

-

Create a calibration curve by plotting the absorbance versus the concentration of a series of known standards of this compound in the same solvent.

-

Determine the concentration of the saturated solution from the calibration curve.

-

-

Calculation of Solubility:

-

Using the determined concentration and the volume of the aliquot, calculate the mass of this compound dissolved.

-

Express the solubility in the desired units (e.g., g/100 mL, mol/L).

-

Safety, Handling, and Storage

This compound is a chemical that requires careful handling. Always consult the Safety Data Sheet (SDS) before use.

-

Hazards: this compound is corrosive and can cause severe skin burns and eye damage. It is also harmful if swallowed or inhaled.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated area or a fume hood.

-

Handling: Avoid creating dust. In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion: A Foundation for Application

The solubility of this compound in organic solvents is a critical parameter that dictates its utility in a wide array of chemical transformations. While precise quantitative data remains elusive in the public domain, a strong theoretical and qualitative understanding allows for rational solvent selection. The principles outlined in this guide, from the interplay of ionic character and solvent properties to the practicalities of experimental solubility determination, provide a robust framework for scientists and researchers. By understanding the "why" behind its solubility behavior, the scientific community can more effectively harness the synthetic potential of this unique aromatic salt.

References

-

Tropylium cation. In Wikipedia. Retrieved January 20, 2026, from [Link]

-

Illustrated Glossary of Organic Chemistry - Tropylium cation. (n.d.). UCLA Chemistry and Biochemistry. Retrieved January 20, 2026, from [Link]

-

Hexafluorophosphate. (n.d.). Taylor & Francis. Retrieved January 20, 2026, from [Link]

-

Potassium Hexafluorophosphate - KPF6. (n.d.). Landt Instruments. Retrieved January 20, 2026, from [Link]

-

Tropylium Ion, an Intriguing Moiety in Organic Chemistry. (2023). Molecules, 28(10), 4095. [Link]

-

Tropylium cation. (n.d.). Grokipedia. Retrieved January 20, 2026, from [Link]

-

Hexafluorophosphate. In Wikipedia. Retrieved January 20, 2026, from [Link]

-

Synthesis and characterization of novel hexafluorophosphate salts with tropine-type cations. (2018). Journal of Molecular Liquids, 268, 534-542. [Link]

-

How Much Do You Know About Potassium Hexafluorophosphate. (2023, June 27). Stanford Advanced Materials. Retrieved January 20, 2026, from [Link]

-

Solubility table. In Wikipedia. Retrieved January 20, 2026, from [Link]

-

Solubility Rules & Chart. (n.d.). ChemTalk. Retrieved January 20, 2026, from [Link]

-

Dimethylformamide. In Wikipedia. Retrieved January 20, 2026, from [Link]

-

Dimethyl Sulfoxide (DMSO). (n.d.). gChem. Retrieved January 20, 2026, from [Link]

-

Dimethyl Sulfoxide (DMSO) Solubility Data. (n.d.). Gaylord Chemical. Retrieved January 20, 2026, from [Link]

-

Solubility Data of DMSO. (n.d.). Scribd. Retrieved January 20, 2026, from [Link]

Sources

Whitepaper: A Theoretical and Computational Guide to the Aromaticity of the Tropylium Cation

Abstract: The tropylium (cycloheptatrienyl) cation, C₇H₇⁺, stands as a cornerstone in the study of non-benzenoid aromaticity. First predicted theoretically by Hückel in 1931 and synthesized by Doering and Knox in 1954, its remarkable stability defied the then-conventional understanding of carbocations.[1] This stability is a direct consequence of its aromatic character, arising from a planar, cyclic, conjugated system containing 6 π-electrons, perfectly adhering to Hückel's (4n+2) rule.[1][2][3][4] This guide provides an in-depth exploration of the modern theoretical and computational methods used to quantify and understand the aromaticity of this iconic ion. It is intended for researchers and professionals in chemistry and drug development who wish to apply these principles in their own work. We will delve into the causality behind computational choices for energetic, magnetic, and electronic criteria of aromaticity, presenting field-proven protocols and self-validating systems.

The Foundation: Hückel's Rule and Molecular Orbital Theory

The concept of aromaticity is fundamentally a manifestation of electron delocalization in closed circuits, leading to enhanced stability, structural planarity with equalized bond lengths, and unique magnetic properties.[5][6] For the tropylium cation, the removal of a hydride ion from the sp³-hybridized carbon of cycloheptatriene results in a vacant p-orbital, enabling continuous conjugation around the seven-membered ring.[7][8][9]

The six π-electrons of the tropylium cation occupy three bonding molecular orbitals (MOs), leaving four anti-bonding MOs empty. This closed-shell electronic configuration is the source of its aromatic stability, as visualized by a simple Hückel MO diagram.[7]

Caption: Hückel MO energy levels for the C₇H₇⁺ cation.

Magnetic Criteria: Probing the Ring Current

The most direct evidence of aromaticity from a computational standpoint comes from magnetic criteria, which measure the effects of the induced ring current generated when a cyclic conjugated system is placed in an external magnetic field. Aromatic systems sustain a diatropic ring current, which opposes the external field inside the ring, causing magnetic shielding.[10]

Nucleus-Independent Chemical Shift (NICS)

Introduced by Schleyer et al. in 1996, NICS has become the most widely used magnetic criterion for aromaticity due to its conceptual simplicity and ease of calculation.[5][10][11] It involves placing a probe—a "ghost" atom with no electrons or basis functions—at a point of interest and calculating the magnetic shielding tensor. The NICS value is the negative of the calculated isotropic magnetic shielding.

-

Aromatic Systems: Exhibit negative NICS values (shielding) inside the ring.

-

Antiaromatic Systems: Exhibit positive NICS values (deshielding) inside the ring due to a paratropic ring current.[10]

The two most common NICS points are NICS(0), at the geometric center of the ring, and NICS(1), located 1 Å above the ring plane. NICS(1) is often considered more reliable as it is less contaminated by local σ-bond contributions and is situated in the region of maximum π-current effect.

This protocol outlines a self-validating workflow using the Gaussian suite of programs. The choice of a hybrid density functional (B3LYP) and a Pople-style basis set (6-311+G(d,p)) provides a well-benchmarked balance of accuracy and computational cost for such systems.

-

Step 1: Geometry Optimization

-

Objective: To find the minimum energy structure of the tropylium cation. A planar, D₇h symmetry is expected.

-

Method: Density Functional Theory (DFT).

-

Input:

-

Causality: The Opt keyword requests geometry optimization. Freq calculates vibrational frequencies to confirm the structure is a true minimum (no imaginary frequencies). The +1 charge and singlet state (1) are specified.

-

-

Step 2: NMR Calculation with Ghost Atom

-

Objective: To calculate the magnetic shielding at a point 1 Å above the ring center.

-

Method: Gauge-Independent Atomic Orbital (GIAO) method, which is the standard for reliable NMR calculations.

-

Input: Use the optimized geometry from Step 1. Place a ghost atom (Bq) at the desired location.

-

Causality: The NMR=GIAO keyword initiates the magnetic shielding calculation. The Bq atom is defined without basis functions, acting solely as a probe point.

-

-

Step 3: Data Interpretation

-

Action: Locate the "Isotropic" magnetic shielding value for the Bq atom in the output file.

-

Calculation: NICS(1) = - (Isotropic Shielding Value).

-

Validation: A significantly negative value (typically -7 ppm or lower for NICS(1)) is a strong indicator of aromaticity. Comparing this value to a known aromatic standard like benzene (calculated at the same level of theory) provides a quantitative measure of relative aromaticity.

-

Caption: Computational workflow for a NICS(1) calculation.

Energetic and Structural Criteria

While magnetic properties provide a direct probe of the consequences of aromaticity, energetic and structural criteria offer complementary evidence.

Aromatic Stabilization Energy (ASE)

ASE quantifies the extra stability of a cyclic conjugated system compared to a hypothetical, non-aromatic reference compound. A significant challenge is choosing an appropriate reference that cancels out other energetic contributions like strain. Homodesmotic reactions, which conserve the number of each type of bond, are a reliable method for this.

The aromatic stabilization energy of the tropylium cation is estimated to be around 32 kcal/mol, comparable to that of benzene (34–36 kcal/mol), underscoring its substantial aromatic stability.[1]

Structural Analysis

Aromaticity leads to the delocalization of π-electrons, resulting in the equalization of carbon-carbon bond lengths. For the tropylium cation, X-ray crystallography of its salts confirms a planar, heptagonal structure with nearly equivalent C-C bond lengths of approximately 1.47 Å.[1] This value is intermediate between a typical C-C single bond (~1.54 Å) and a C=C double bond (~1.34 Å), providing clear structural evidence of electron delocalization.

Advanced Electronic Criteria: Electron Localization Function (ELF)

The Electron Localization Function (ELF) is a more sophisticated tool that provides a quantum chemical measure of electron localization in molecular space.[12][13] It maps regions where finding a localized electron pair is most probable, corresponding to cores, bonds, and lone pairs. For aromatic systems, a key feature is the delocalization of π-electrons.

By separating the total ELF into its σ and π contributions (ELF-σ and ELF-π), one can directly visualize the nature of the π-system. In an aromatic molecule like the tropylium cation, the ELF-π analysis reveals a continuous, basin-like region above and below the molecular plane, rather than localized basins corresponding to discrete double bonds. This provides a powerful visual and quantitative confirmation of π-delocalization.[12]

Summary of Theoretical Evidence

The aromaticity of the tropylium cation is robustly supported by a variety of theoretical methods. This table summarizes key quantitative data from computational studies, often using benzene as a benchmark.

| Aromaticity Index | Tropylium Cation (C₇H₇⁺) | Benzene (C₆H₆) - Reference | Interpretation |

| Hückel's Rule | 6 π-electrons (n=1) | 6 π-electrons (n=1) | Fulfills (4n+2) rule.[1][4] |

| ASE (kcal/mol) | ~32 | ~36 | High energetic stabilization.[1] |

| NICS(1) (ppm) | ~ -11 to -13 | ~ -10 to -12 | Strong diamagnetic ring current.[10][14] |

| C-C Bond Length (Å) | ~1.47 (experimental) | ~1.40 (experimental) | Significant bond length equalization.[1][4] |

| ¹H NMR Shift (ppm) | ~9.2-9.3 | ~7.3 | Protons are highly deshielded.[1] |

Note: Specific calculated values for NICS and ASE can vary depending on the level of theory and basis set employed.[10][15][16]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Tropylium Ion, an Intriguing Moiety in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. quora.com [quora.com]

- 4. Tropylium cation - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. www1.udel.edu [www1.udel.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. poranne-group.github.io [poranne-group.github.io]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benthamdirect.com [benthamdirect.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Computational Chemistry Highlights: Experimental Verification of the Homoaromaticity of 1,3,5-Cycloheptatriene and Evaluation of the Aromaticity of Tropone and the Tropylium Cation by Use of the Dimethyldihydropyrene Probe [compchemhighlights.org]

- 15. tandfonline.com [tandfonline.com]

- 16. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to the Electrochemical Properties of Tropylium Hexafluorophosphate

This guide provides a detailed exploration of the electrochemical properties of tropylium hexafluorophosphate (C₇H₇PF₆), a fascinating and historically significant aromatic cation. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the fundamental electrochemical behavior of non-benzenoid aromatic systems and their potential applications. We will delve into the theoretical underpinnings of the tropylium cation's stability, its redox behavior, and the practical aspects of its electrochemical analysis, particularly through cyclic voltammetry.

Introduction: The Aromaticity and Stability of the Tropylium Cation

First synthesized in 1891, the tropylium (cycloheptatrienyl) cation, [C₇H₇]⁺, is a planar, seven-membered ring system that exhibits remarkable stability for a carbocation.[1] This stability is a direct consequence of its aromaticity, a concept elegantly explained by Hückel's rule. The tropylium cation possesses 6 π-electrons (where n=1 in the 4n+2 rule), which are fully delocalized across the seven carbon atoms of the ring.[2] This delocalization results in a symmetrical distribution of the positive charge, rendering the cation significantly more stable than non-aromatic carbocations.[2][3] The hexafluorophosphate (PF₆⁻) salt is a common form for isolating the tropylium cation, as the PF₆⁻ anion is non-coordinating and electrochemically stable, making it an excellent counter-ion for electrochemical studies.[4][5]

The unique combination of stability and reactivity makes the tropylium cation a valuable species in organic synthesis, where it can act as a catalyst or a synthetic intermediate. Understanding its electrochemical properties is crucial for leveraging its redox activity in novel synthetic pathways and for the development of new materials.

Electrochemical Behavior of the Tropylium Cation

The electrochemistry of the tropylium cation is dominated by its reduction, a process that involves the gain of an electron to form the neutral tropyl radical. This section will detail the key electrochemical parameters and the mechanism of this transformation.

Redox Potential

The reduction of the tropylium cation is a one-electron process. While direct and detailed studies on this compound are not abundant in the literature, valuable insights can be drawn from closely related systems. For instance, the electrochemical reduction of heptaphenyltropylium ion has been shown to exhibit a reversible wave at -1.20 V versus a Saturated Calomel Electrode (SCE) in acetonitrile. In another study, newly synthesized tropylium cations were reported to have a reduction potential of approximately -1.2 V.

The overall reduction reaction can be represented as:

[C₇H₇]⁺ + e⁻ ⇌ C₇H₇•

The resulting tropyl radical (C₇H₇•) is a highly reactive species. On the timescale of typical cyclic voltammetry experiments, it can undergo rapid dimerization to form bitropyl (ditropyl). This subsequent chemical reaction influences the overall electrochemical behavior, particularly the reversibility of the process.

The Electrochemical Reduction Mechanism

The electrochemical reduction of the tropylium cation is best described as a quasi-reversible or irreversible process, depending on the experimental conditions, particularly the scan rate. The mechanism involves an initial electron transfer to the tropylium cation, followed by a rapid chemical reaction (the dimerization of the resulting radicals). This is a classic example of an EC (Electrochemical-Chemical) mechanism.

Caption: The EC mechanism for the reduction of the tropylium cation.

At faster scan rates, the dimerization reaction has less time to occur before the potential is reversed, and a return oxidation peak (for the oxidation of the tropyl radical back to the tropylium cation) may be observed, indicating a degree of electrochemical reversibility. At slower scan rates, the dimerization reaction goes to completion, consuming the tropyl radical and leading to an irreversible cyclic voltammogram with a diminished or absent return peak.

Experimental Analysis: Cyclic Voltammetry

Cyclic voltammetry (CV) is the primary technique for investigating the electrochemical properties of this compound. A typical CV experiment provides information on the reduction potential, the number of electrons transferred, and the reversibility of the electrochemical process.

Experimental Setup and Protocol

A standard three-electrode setup is employed for the cyclic voltammetry of this compound.

Caption: A schematic of a typical three-electrode setup for cyclic voltammetry.

Detailed Experimental Protocol:

-

Preparation of the Electrolyte Solution:

-

Dissolve a suitable supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆), in a dry, aprotic solvent like acetonitrile (CH₃CN). The hexafluorophosphate anion of the supporting electrolyte is chosen for its electrochemical inertness and compatibility with the analyte.

-

Prepare a stock solution of this compound in the electrolyte solution at a concentration of approximately 1-5 mM.

-

-

Electrochemical Cell Assembly:

-

Assemble a three-electrode cell consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a non-aqueous Ag/Ag⁺ or a saturated calomel reference electrode (SCE).

-

Ensure all glassware is thoroughly dried to prevent the reaction of the tropylium cation with water.

-

-

Deoxygenation:

-

Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of the inert gas over the solution during the experiment.

-

-

Cyclic Voltammetry Measurement:

-

Connect the electrodes to a potentiostat.

-

Set the potential window to scan from an initial potential where no reaction occurs (e.g., 0.0 V) to a potential sufficiently negative to observe the reduction of the tropylium cation (e.g., -1.5 V), and then back to the initial potential.

-

Perform cyclic voltammetry at various scan rates (e.g., 20, 50, 100, 200, 500 mV/s) to investigate the kinetics of the electron transfer and the stability of the reduced species.

-

-

Data Analysis:

-

Record and analyze the resulting cyclic voltammograms.

-

Determine the cathodic peak potential (Epc) and the anodic peak potential (Epa), if present.

-

Calculate the formal reduction potential (E°') as the midpoint of the peak potentials for a reversible system.

-

Analyze the peak separation (ΔEp = Epa - Epc) to assess the reversibility of the electron transfer.

-

Examine the relationship between the peak current and the square root of the scan rate to confirm a diffusion-controlled process.

-

Interpreting the Cyclic Voltammogram

A hypothetical cyclic voltammogram of this compound is expected to show a prominent cathodic peak corresponding to its reduction. The characteristics of this voltammogram will provide key insights into its electrochemical behavior.

Table 1: Expected Electrochemical Data for this compound

| Parameter | Expected Value/Observation | Significance |

| Cathodic Peak Potential (Epc) | Approximately -1.2 V vs. SCE | The potential at which the reduction of the tropylium cation is most favorable. |

| Anodic Peak Potential (Epa) | May be absent or significantly smaller than the cathodic peak, especially at slow scan rates. | Indicates the (ir)reversibility of the reaction. Its presence suggests the tropyl radical can be oxidized back to the cation. |

| Peak Separation (ΔEp) | Expected to be greater than 59/n mV (where n=1) and to increase with scan rate. | A larger peak separation is indicative of a quasi-reversible or irreversible electron transfer process. |

| Peak Current Ratio (Ipa/Ipc) | Less than 1, and decreases with decreasing scan rate. | A ratio less than 1 signifies that the product of the reduction (the tropyl radical) is consumed in a subsequent chemical reaction. |

The Role of the Hexafluorophosphate Anion

The hexafluorophosphate (PF₆⁻) anion plays a crucial, albeit often passive, role in the electrochemical studies of the tropylium cation. Its primary functions are:

-

Maintaining Charge Neutrality: As the tropylium cation is reduced at the cathode, PF₆⁻ anions migrate towards the anode to maintain charge balance in the solution.

-

Electrochemical and Chemical Inertness: PF₆⁻ is a large, non-coordinating anion that is resistant to both oxidation and reduction within a wide potential window.[4][5] This stability ensures that it does not interfere with the electrochemical reactions of the tropylium cation.

-

Enhancing Solubility: this compound is soluble in common organic solvents used for electrochemistry, such as acetonitrile and dichloromethane.

Applications and Future Directions

The electrochemical properties of this compound open up avenues for various applications:

-

Organocatalysis: The reversible nature of the tropylium cation/radical redox couple could be harnessed in electro-organocatalytic cycles for organic synthesis.

-

Materials Science: The ability to electrochemically generate the tropyl radical could be used for surface modification or the synthesis of novel polymeric materials.

-

Energy Storage: While not a primary candidate, the study of such organic redox couples contributes to the fundamental understanding of charge storage mechanisms that could inform the design of future organic-based energy storage systems.

Future research should focus on obtaining high-resolution electrochemical data for this compound under a variety of conditions to fully elucidate its reaction kinetics and to explore its synthetic and materials science applications in greater detail.

Conclusion

This compound is a compound of significant interest due to the unique aromatic stability of the tropylium cation. Its electrochemical behavior is characterized by a one-electron reduction to the tropyl radical, which subsequently dimerizes. Cyclic voltammetry is a powerful tool for probing this EC mechanism, revealing a quasi-reversible to irreversible process with a reduction potential in the region of -1.2 V vs. SCE. The non-coordinating and stable hexafluorophosphate anion is an ideal counter-ion for these studies. A thorough understanding of these electrochemical properties is essential for the continued development of novel applications for this intriguing non-benzenoid aromatic system.

References

-

Cyclic Voltammetry. (n.d.). In Gamry Instruments. Retrieved from [Link]

- Merling, G. (1891). Ueber Tropin. Berichte der deutschen chemischen Gesellschaft, 24(2), 3108–3126.

- Doering, W. von E., & Knox, L. H. (1954). The Cycloheptatrienylium (Tropylium) Ion. Journal of the American Chemical Society, 76(12), 3203–3206.

- Bard, A. J., & Merz, A. (1979). The Electroreduction of Heptaphenyltropylium Ion to the Free Radical in Acetonitrile. Journal of the American Chemical Society, 101(11), 2959-2960.

- A. K. Gaur, et al. (2025, January). Multistage Organic Redox Systems.

-

Wikipedia. (2023, October 27). Tropylium cation. In Wikipedia. Retrieved from [Link]

- Singh, R. P., et al. (2023). Tropylium Ion, an Intriguing Moiety in Organic Chemistry. Molecules, 28(10), 4095.

-

Encyclopedia MDPI. (2023, June 1). Tropylium Ion. In Encyclopedia MDPI. Retrieved from [Link]

-

Grokipedia. (n.d.). Tropylium cation. In Grokipedia. Retrieved from [Link]

-

ResearchGate. (2023, May 6). (PDF) Tropylium Ion, an Intriguing Moiety in Organic Chemistry. In ResearchGate. Retrieved from [Link]

- Thrash, B. M. (2001). Potential Energy Surface around the Tropylium Ion.

-

Chemistry LibreTexts. (2023, August 29). 2. Reversibility – Chemical vs. Electrochemical. In Chemistry LibreTexts. Retrieved from [Link]

-

ResearchGate. (n.d.). (A) Cycloheptatrienyl (tropyl) cation and radical. (B) Stable tropyl... In ResearchGate. Retrieved from [Link]

-

Chemistry Stack Exchange. (2021, November 5). Redox reaction of cycloheptatriene ligand. In Chemistry Stack Exchange. Retrieved from [Link]

- Synfacts. (2018).

-

ResearchGate. (2021, July 28). (PDF) Cationic Cycloheptatrienyl Cyclopentadienyl Manganese Sandwich Complexes: Tromancenium Explored with High-Power LED Photosynthesis. In ResearchGate. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Tropylium Tetrafluoroborate: Synthesis of a Stable, Aromatic Cation. Retrieved from [Link]

-

PubMed. (2020, October 15). Electronic Spectrum of the Tropylium Cation in the Gas Phase. In PubMed. Retrieved from [Link]

-

PubMed. (2007, March 1). Electrochemical stimulation of microbial perchlorate reduction. In PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). The electrochemical reduction of perchlorate ions is surveyed in the light of experimental results. The indications of the occur. In ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). cyclic voltammetry in acetonitrile with 0.1 M nBu 4 NPF 6 electrolyte... In ResearchGate. Retrieved from [Link]

- Google Patents. (n.d.). CN110683564B - A kind of mixture crystal containing lithium hexafluorophosphate and its application. In Google Patents.

Sources

Tropylium Hexafluorophosphate: A Technical Guide to a Prototypical Non-Benzenoid Aromatic System

Abstract

This technical guide provides an in-depth exploration of tropylium hexafluorophosphate, a cornerstone example of non-benzenoid aromaticity. We will delve into the theoretical underpinnings of its stability, detailed synthetic protocols, comprehensive spectroscopic characterization, and its versatile reactivity. This document is intended for researchers, scientists, and professionals in drug development who seek a thorough understanding of this unique chemical entity, from fundamental principles to practical applications.

Deconstructing Aromaticity: Beyond the Benzene Ring

The concept of aromaticity, first embodied by benzene, describes the exceptional stability of certain cyclic, planar, and fully conjugated molecules. The predictive power of Hückel's rule, which identifies systems with (4n+2) π-electrons as aromatic, was a significant leap in chemical theory.[1][2] While benzene, with its six π-electrons (n=1), is the quintessential aromatic compound, the principles of aromaticity extend to non-benzenoid systems, including charged species.[3][4][5]